![molecular formula C9H9N3O2S B1630263 1-(4-Methoxybenzo[d]thiazol-2-yl)urea CAS No. 383866-88-4](/img/structure/B1630263.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)urea
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Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)urea
The synthesis of this compound typically involves the reaction between 4-methoxybenzo[d]thiazole and isocyanates. The method is straightforward and can be performed under mild conditions, often yielding high purity products. For example, the reaction can be conducted using dichloromethane as a solvent, where the thiazole derivative reacts with an appropriate isocyanate to form the urea linkage.
Biological Activities
This compound exhibits a range of biological activities that make it an attractive candidate for further research. Below are some key findings regarding its pharmacological properties:
- Anticancer Activity : Compounds containing benzothiazole moieties, including derivatives like this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Properties : Studies have reported that urea derivatives exhibit antimicrobial activity against a variety of pathogens. The minimal inhibitory concentration (MIC) values for certain derivatives have been documented as low as 50 µg/mL against common bacterial strains .
- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. They may act as dual inhibitors for specific enzymes involved in neurodegeneration .
Applications in Medicine
The medicinal applications of this compound and its derivatives are diverse:
- Cancer Treatment : Given their anticancer properties, these compounds could serve as lead structures for the development of new chemotherapeutic agents targeting specific cancer pathways.
- Antimicrobial Agents : The efficacy against bacteria suggests potential applications as new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern.
- Neurodegenerative Disorders : The ability to inhibit enzymes associated with neurodegeneration positions these compounds as potential therapeutic agents for diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
In addition to their pharmaceutical applications, urea derivatives like this compound have also been explored for agricultural uses:
- Fungicides and Herbicides : Certain benzothiazole derivatives are known to possess fungicidal properties and are used in agricultural practices to protect crops from fungal infections. This includes commercial formulations that utilize similar structures .
Case Studies and Research Findings
A comprehensive review of literature reveals numerous studies highlighting the efficacy of benzothiazole urea derivatives:
Properties
CAS No. |
383866-88-4 |
---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(4-methoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C9H9N3O2S/c1-14-5-3-2-4-6-7(5)11-9(15-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
PPBOQWJWGPQHDD-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.